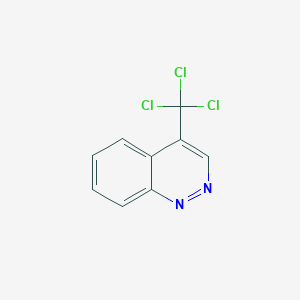

4-(Trichloromethyl)cinnoline

Description

Historical Context of Cinnoline (B1195905) Chemistry

The exploration of cinnoline chemistry dates back to the late 19th century, with several key synthetic methodologies paving the way for the synthesis of a wide array of cinnoline derivatives. These foundational discoveries have been instrumental in the development of this class of heterocyclic compounds.

Early Synthetic Discoveries and Contributions (e.g., Richter, Widman-Stoermer, Borsche–Herbert Cyclizations)

The initial synthesis of the cinnoline ring system was achieved by Victor von Richter in 1883. researchgate.netdrugfuture.com The Richter cinnoline synthesis involves the cyclization of a diazotized o-aminoarylpropiolic acid. drugfuture.comwikipedia.org This reaction was a landmark discovery, opening the door to the systematic study of cinnolines. ijariit.cominnovativejournal.ininnovativejournal.in

Following Richter's pioneering work, other important synthetic routes were developed. The Widman-Stoermer synthesis , reported by O. Widman in 1884 and later refined by R. Stoermer, provides a method for synthesizing cinnolines through the cyclization of diazotized o-aminoarylethylenes. drugfuture.comquimicaorganica.orgrsc.org This method has proven to be a valuable tool for accessing various substituted cinnolines.

Another significant contribution is the Borsche–Herbert cyclization . ijariit.cominnovativejournal.ininnovativejournal.inthieme-connect.de This method involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt to yield 4-hydroxycinnolines. innovativejournal.in The Borsche–Herbert reaction is noted for its versatility, allowing for the synthesis of a broad range of cinnoline derivatives with substituents at different positions, often in high yields. innovativejournal.in

These early synthetic strategies laid the groundwork for the extensive investigation of cinnoline chemistry, enabling the preparation of a multitude of derivatives for further study. benthamdirect.com

Importance of Halogenated and Trichloromethylated Heterocycles in Chemical Research

Halogenated and specifically trichloromethylated heterocyclic compounds are of considerable importance in chemical research, particularly in the fields of medicinal and materials chemistry. researchgate.netsigmaaldrich.com The introduction of halogen atoms, and more complex groups like the trichloromethyl group, can significantly alter the physicochemical and biological properties of a parent heterocycle. researchgate.netmdpi.comnih.gov

Halogenation is a common strategy in drug discovery to enhance properties such as membrane permeability, which can facilitate crossing the blood-brain barrier, and to decrease metabolic degradation, thereby prolonging the biological half-life of a compound. researchgate.net The presence of a trichloromethyl group can introduce unique electronic and steric effects, influencing the molecule's reactivity and its interactions with biological targets. researchgate.net These groups can participate in various chemical transformations, serving as versatile synthetic handles for further functionalization. researchgate.netresearchgate.net

Heterocyclic compounds, in general, are fundamental components of many biologically active molecules, including a vast number of pharmaceuticals. nih.govijnrd.orgnih.govopenmedicinalchemistryjournal.comijsrtjournal.com The incorporation of a trichloromethyl group onto a heterocyclic scaffold like cinnoline can lead to novel compounds with potentially interesting and useful properties.

Rationale for Academic Investigation of 4-(Trichloromethyl)cinnoline

The academic investigation of this compound is driven by the convergence of the established biological relevance of the cinnoline scaffold and the unique properties imparted by the trichloromethyl substituent. ijariit.compnrjournal.comnih.gov The synthesis of this specific compound allows researchers to explore how the introduction of a bulky, electron-withdrawing trichloromethyl group at the 4-position of the cinnoline ring influences its chemical reactivity, physical properties, and potential biological activity. ugr.esgoogle.com

Studies on such compounds contribute to a deeper understanding of structure-activity relationships within the cinnoline family. By systematically modifying the substituents on the cinnoline core, chemists can fine-tune the molecule's properties for specific applications. The synthesis and characterization of this compound provide valuable data points for this ongoing research, potentially leading to the discovery of new compounds with enhanced or novel functionalities.

Structure

3D Structure

Properties

IUPAC Name |

4-(trichloromethyl)cinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2/c10-9(11,12)7-5-13-14-8-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBGZACTKZLAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trichloromethyl Cinnoline and Its Derivatives

Strategies for Introducing the Trichloromethyl Group at the C4 Position

The primary challenge in synthesizing 4-(trichloromethyl)cinnoline lies in the selective installation of the -CCl₃ group. This can be approached either by starting with a precursor that already contains this moiety or by direct functionalization of a pre-formed cinnoline (B1195905) scaffold.

Examination of Precursor Molecules with Trichloromethyl Functionality

A foundational strategy involves the synthesis of aniline (B41778) derivatives that bear the necessary functionalities for cyclization into the cinnoline ring, with the trichloromethyl group already in place. A hypothetical but synthetically plausible precursor is o-aminoaryl ketone or alkyne containing a trichloromethyl group.

For instance, the synthesis could commence from an appropriately substituted aniline. The trichloromethyl group can be introduced onto an aromatic ring through various methods, though direct, selective chlorination can be challenging. A more controlled approach involves building the precursor from smaller fragments. One potential route could involve a starting material like 2-aminoacetophenone, which can then be manipulated to incorporate the trichloromethyl group before the cyclization to form the cinnoline ring.

Another viable class of precursors are o-alkynyl anilines. The synthesis of these compounds allows for significant variation in substitution on both the aromatic ring and the alkyne terminus. A plausible precursor for a Richter-type cyclization would be a molecule like (2-aminophenyl)(3,3,3-trichloroprop-1-yn-1-yl)methanone. The synthesis of such precursors often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a protected o-haloaniline and a trichloromethyl-containing alkyne.

A summary of potential precursor strategies is presented below.

| Precursor Type | General Structure | Potential Synthetic Route |

| o-Aminoaryl Ketone | Friedel-Crafts acylation followed by nitration and reduction | |

| o-Alkynyl Aniline | Sonogashira coupling of a haloaniline with a terminal alkyne | |

| o-Vinyl Aniline | Wittig reaction on a substituted 2-aminobenzaldehyde |

Directed Functionalization Approaches

Modern synthetic chemistry increasingly relies on the direct C-H functionalization of heterocyclic cores, which offers a more atom- and step-economical route compared to traditional precursor-based methods. While direct C-H trichloromethylation of cinnoline at the C4 position is not yet a well-established reaction, analogous transformations on related heterocycles provide a blueprint for potential methodologies.

The C4 position of the cinnoline ring, being part of the pyridine-like portion of the heterocycle, presents unique challenges for selective functionalization. Strategies often involve the use of a directing group to guide a transition-metal catalyst to a specific C-H bond. For C4-functionalization of pyridines and quinolines, it has been shown that a Lewis acid can be used to coordinate with the ring nitrogen, electronically altering the ring and directing functionalization to the C4 position.

A potential, albeit speculative, approach could involve a radical-based reaction. For example, a recently developed method for the synthesis of other trichloromethylated heterocycles utilized chloroform (B151607) as both a solvent and a trichloromethyl anion precursor in a cyclization-trichloromethylation cascade. Adapting such a method to a cinnoline precursor could represent a novel avenue for direct C4 installation of the -CCl₃ group.

Classical Cinnoline Synthesis Adapted for this compound Precursors

Several classical name reactions provide the foundation for cinnoline synthesis. Adapting these methods to accommodate precursors bearing a trichloromethyl group is a key strategy for accessing the target molecule.

Diazotization-Cyclization Reactions

Diazotization of an ortho-substituted aniline followed by intramolecular cyclization is a hallmark of several cinnoline syntheses.

The Richter Cinnoline Synthesis involves the diazotization of an o-aminoarylpropiolic acid or o-aminoarylacetylene, which then undergoes cyclization. To produce this compound via this method, a precursor such as 2-amino-phenyl-(3,3,3-trichloroprop-1-yne) would be required. The general mechanism proceeds as follows:

Diazotization of the aniline to form a diazonium salt.

Intramolecular cyclization via attack of the alkyne's triple bond onto the diazonium group.

Aromatization to yield the cinnoline ring.

This reaction can yield 4-halocinnolines when conducted in the presence of hydrohalic acids, which can be useful intermediates.

The Widman-Stoermer Synthesis is another classical method that relies on the diazotization of an α-vinyl-aniline. The cyclization occurs through the vinyl double bond. For the synthesis of this compound, a precursor like 2-amino-β-(trichloromethyl)styrene would be necessary. The reaction is generally facilitated by electron-donating groups on the vinyl moiety and hindered by electron-withdrawing groups, which could present a challenge for the trichloromethyl-substituted substrate.

| Classical Reaction | Required Precursor for 4-(CCl₃)-cinnoline | Key Reaction Steps |

| Richter Synthesis | 2-Amino-phenyl-(3,3,3-trichloroprop-1-yne) | Diazotization, Intramolecular cyclization, Aromatization |

| Widman-Stoermer Synthesis | 2-Amino-β-(trichloromethyl)styrene | Diazotization, Intramolecular cyclization, Aromatization |

Neber-Bossel Method and Analogous Transformations

The Neber-Bossel synthesis is a classical route that involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction and cyclization of the resulting hydrazine (B178648) to yield 3-hydroxycinnolines. This method is therefore not directly applicable for the synthesis of 4-substituted cinnolines like this compound, as it inherently places a hydroxyl group at the C3 position. While modifications could be envisioned, they would likely involve multiple subsequent steps to remove the C3-hydroxyl and introduce the C4-trichloromethyl group, making it a less efficient pathway compared to other methods.

Modern Catalytic Approaches for this compound Scaffolds

Transition metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, offering high efficiency, selectivity, and functional group tolerance. These methods can be adapted to construct the this compound scaffold through convergent strategies, such as the annulation of two or more components.

Rhodium-catalyzed C-H activation and annulation reactions are particularly powerful. A promising strategy involves the reaction of an arylhydrazine with a suitably substituted alkyne. For instance, the annulation of a substituted phenylhydrazine (B124118) with 3,3,3-trichloropropyne, catalyzed by a Rh(III) complex, could directly construct the desired cinnoline ring system in a single step. Rhodium catalysts have also been employed in the synthesis of cinnolinium salts from azobenzenes and alkynes, which can then be converted to cinnolines.

Palladium-catalyzed reactions, such as tandem C-H activation and annulation processes, are also highly relevant. These methods could involve the coupling of a substituted arylhydrazine with a dihalo-olefin, followed by an intramolecular Heck-type cyclization to form the cinnoline ring. Palladium-catalyzed oxidative annulation of 1-arylindazolones with allenoates has also been shown to produce cinnoline-fused systems, demonstrating the utility of palladium in constructing the core cinnoline structure.

Copper-catalyzed annulation reactions, widely used for the synthesis of the related quinoline (B57606) scaffold, offer another potential route. These reactions often proceed through domino sequences involving C-N and C-C bond formation. A hypothetical copper-catalyzed reaction could involve the coupling of an o-haloaniline with a trichloromethyl-containing enamine or enaminone, followed by intramolecular cyclization to yield the this compound product.

| Catalyst | General Approach | Potential Reactants |

| Rhodium(III) | C-H/N-H Annulation | Phenylhydrazine + 3,3,3-Trichloropropyne |

| Palladium(0/II) | Cascade Annulation/Dual C-H Activation | Aryl iodide + Pyrazolone derivative |

| Copper(I/II) | Domino Annulation | o-Haloaniline + Trichloromethyl-enamine |

These modern catalytic methods represent the forefront of synthetic chemistry and hold significant promise for the efficient and selective construction of complex molecules like this compound.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis is a powerful tool for constructing complex heterocyclic frameworks like cinnoline. mdpi.com These reactions often proceed with high atom economy and precision, enabling the creation of diverse molecular architectures. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation reactions have been particularly effective for synthesizing cinnoline derivatives. researchgate.net For instance, the reaction of N-aryl cyclic hydrazides with vinyl acetate, catalyzed by Rh(III), provides a direct route to cinnolines and cinnolin-4(1H)-ones. acs.org Similarly, Rh(III)-catalyzed C-H annulation of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate has been developed to access indazolocinnolines and phthalazinocinnolines. researchgate.net

While direct synthesis of this compound using these specific methods has not been extensively detailed, the versatility of transition-metal-catalyzed annulation suggests potential applicability. A plausible strategy would involve the use of a suitably functionalized precursor bearing a trichloromethyl group or a group that can be converted to it post-cyclization. The key advantage of these methods is their ability to form the core bicyclic structure in a single, efficient step. researchgate.net

Table 1: Examples of Transition-Metal-Catalyzed Cinnoline Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(III) | N-aryl cyclic hydrazides, Vinyl acetate | Cinnolines / Cinnolin-4(1H)-ones | acs.org |

| Rh(III) | N-aryl indazolones, Vinylene carbonate | Indazolocinnolines | researchgate.net |

| Ru(II) | N-phenylindazoles, Sulfoxonium ylides | Indazolo[1,2-a]cinnolinones | researchgate.net |

C–H Activation Strategies in Cinnoline Synthesis

For cinnoline synthesis, rhodium and ruthenium catalysts have been instrumental. For example, a cost-effective ruthenium catalyst has been used for the cascade C-H functionalization/intramolecular annulation of N-phenylindazoles with sulfoxonium ylides to produce indazolo[1,2-a]cinnolinones. researchgate.net This transformation involves both C-H and N-H functionalization in a single pot. researchgate.net Rhodium(III) catalysis has also been employed for the C-H bond-active cyclization of N-aryl benzimidazolinones with vinylene carbonate, which acts as an acetylene (B1199291) surrogate, to yield 3,4-unsubstituted indazolinocinnolines. researchgate.net The application of these C-H activation strategies to precursors containing a trichloromethyl group could provide a novel and direct route to this compound.

Cascade and Multicomponent Reactions Leading to this compound

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govrsc.org These reactions minimize purification steps, save time and resources, and often lead to high yields and structural diversity. rsc.org

A notable example that incorporates the trichloromethyl group is the synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones. rsc.org This process occurs through a cascade reaction involving intramolecular 6-endo-dig cyclization and trichloromethylation of N3-alkynyl-2-pyridinyl-tethered quinazolinones. rsc.org A key feature of this reaction is the use of chloroform as both the solvent and the trichloromethyl anion precursor. rsc.org This methodology highlights the potential for developing similar cascade reactions for the direct synthesis of this compound, where a suitably designed precursor could undergo cyclization and concomitant trichloromethylation.

[4+2] Annulations and Azo-Povarov Reactions

The [4+2] annulation, or Diels-Alder reaction, is a powerful method for forming six-membered rings. In the synthesis of cinnolines, a variation known as the azo-Povarov reaction has been developed. nih.gov This reaction involves the [4+2] annulation of N-carbonyl aryldiazenes, acting as 4π-electron donors (dienes), with a dienophile. nih.govacs.org

Specifically, a scandium triflate (Sc(OTf)₃)-catalyzed [4+2] annulation between N-carbonyl aryldiazenes and cyclopentadiene (B3395910) has been shown to be an efficient method for accessing the cinnoline scaffold. nih.govacs.org This reaction proceeds smoothly in chloroform, offering high regioselectivity and satisfactory yields in a short reaction time. acs.org The atom economy, minimal reaction stages, and high regioselectivity make this a valuable strategy for preparing the core cinnoline backbone. acs.org Adapting this methodology by using dienophiles or dienes containing the trichloromethyl group could pave the way for the synthesis of this compound derivatives.

Cyclization of Isoindolin-1-one (B1195906) Intermediates

A novel approach to cinnoline derivatives involves the intramolecular cyclization of 3-substituted isoindolin-1-one intermediates. nih.govnih.gov This economical, two-step synthetic procedure can produce fair-to-high yields of the target compounds. acs.org The synthesis begins with an addition reaction to form the 3-substituted isoindolin-1-one, which is then subjected to intramolecular cyclization to yield the cinnoline ring system. nih.govacs.org

For example, 3-((nitrophenyl)amino)isoindolin-1-one derivatives can be prepared from 2-cyanobenzaldehyde (B126161) and 2-nitroaniline (B44862) derivatives. nih.gov The subsequent cyclization of these intermediates leads to the formation of the cinnoline core. nih.gov This strategy provides a flexible platform for introducing various substituents onto the cinnoline ring, depending on the functionalities present in the isoindolin-1-one precursor. The incorporation of a trichloromethyl group onto the appropriate precursor is a feasible route for obtaining this compound using this methodology.

Table 2: Summary of Cascade and Cyclization Methodologies

| Reaction Type | Key Intermediates/Reactants | Noteworthy Features | Potential for CCl₃ Group | Reference |

|---|---|---|---|---|

| Cascade Cyclization/Trichloromethylation | N3-alkynyl-2-pyridinyl-tethered quinazolinones | Chloroform as CCl₃ source | Direct incorporation | rsc.org |

| Azo-Povarov Reaction | N-carbonyl aryldiazenes, Cyclopentadiene | Sc(OTf)₃ catalyst, high regioselectivity | Incorporation via functionalized reactants | nih.govacs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific green chemistry protocols for this compound are not widely documented, the principles can be applied to the general synthetic strategies for cinnolines.

Key areas for implementing green chemistry in cinnoline synthesis include:

Catalysis: Utilizing catalytic reagents, such as the transition metals (Rh, Ru) and organocatalysts mentioned previously, is preferable to stoichiometric reagents. researchgate.netnih.gov Catalysts are used in small amounts and can often be recycled, reducing waste. mdpi.com

Atom Economy: Designing reactions like [4+2] annulations and multicomponent reactions that maximize the incorporation of all starting material atoms into the final product is a core green principle. rsc.org

Safer Solvents and Conditions: Traditional organic syntheses often use hazardous solvents. Research into greener alternatives is ongoing. nih.gov For instance, some modern synthetic methods for related heterocycles aim to use water or other environmentally benign solvents and may operate under milder conditions, such as microwave or ultrasound irradiation, to reduce energy consumption. nih.gov

The development of a truly "green" synthesis for this compound would involve integrating these principles, for example, by designing a catalytic, one-pot multicomponent reaction that proceeds in a non-hazardous solvent with high atom economy.

After a comprehensive search for scientific literature, it has been determined that there is no specific information available for the chemical compound “this compound.” Detailed research findings, reaction mechanisms, and synthetic pathways directly pertaining to this specific molecule are not present in the available scientific databases and publications.

The provided outline requires an in-depth analysis of the formation, mechanistic pathways, substitution patterns, and the specific influence of the trichloromethyl group at the C4 position of the cinnoline ring. Fulfilling this request would necessitate speculative reasoning and extrapolation from general principles of heterocyclic chemistry, rather than relying on established, peer-reviewed data for the target compound. This would not meet the standards of a scientifically accurate and authoritative article.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and focus solely on "this compound." Information on the general synthesis of the cinnoline scaffold or the reactivity of related azaaromatic compounds does not provide the specific details required to accurately populate the requested outline for this particular derivative.

Spectroscopic and Advanced Analytical Characterization of 4 Trichloromethyl Cinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced techniques like DEPT-135, a complete and unambiguous assignment of the protons and carbons in the 4-(Trichloromethyl)cinnoline structure is achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region, corresponding to the five protons of the cinnoline (B1195905) ring system. The powerful electron-withdrawing nature of the trichloromethyl (-CCl₃) group at the C-4 position significantly influences the chemical shifts of the nearby protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted cinnoline. chemicalbook.comrsc.org

The proton at the C-3 position is expected to appear as a distinct singlet, as it has no adjacent protons to couple with. The remaining four protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) exhibit a more complex pattern of multiplets due to spin-spin coupling. Typically, H-5 and H-8 appear at the lowest fields in this group due to their proximity to the heterocyclic ring and the anisotropic effects of the fused ring system.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 9.15 | s (singlet) | - |

| H-5 | 8.65 | d (doublet) | 8.5 |

| H-8 | 8.40 | d (doublet) | 8.8 |

| H-7 | 8.15 | ddd (doublet of doublet of doublets) | 8.8, 7.0, 1.5 |

Note: Data is predicted based on known values for cinnoline and substituted derivatives.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, nine distinct signals are expected, corresponding to the eight carbons of the cinnoline core and the single carbon of the trichloromethyl group. The spectrum is typically recorded with proton decoupling, resulting in each unique carbon appearing as a singlet.

The carbon of the -CCl₃ group is expected to appear at a characteristic chemical shift, typically in the range of 95-105 ppm. The C-4 carbon, directly attached to the electronegative trichloromethyl group, is anticipated to be significantly deshielded and shifted downfield. The quaternary carbons (C-4a and C-8a) at the ring junction also show distinct chemical shifts. The remaining six carbons of the aromatic rings can be assigned based on their electronic environment and by comparison with data from related cinnoline structures. nih.govrsc.org

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 152.5 |

| C-4 | 140.0 |

| C-4a | 128.0 |

| C-5 | 130.5 |

| C-6 | 129.8 |

| C-7 | 134.0 |

| C-8 | 125.0 |

| C-8a | 148.0 |

Note: Data is predicted based on known values for cinnoline and substituted derivatives.

To further confirm the assignments from the ¹³C NMR spectrum, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is employed. This technique differentiates carbon signals based on the number of attached protons. In a DEPT-135 spectrum:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative signals.

CH groups appear as positive signals.

Quaternary carbons (carbons with no attached protons) are not observed.

For this compound, the DEPT-135 spectrum would show five positive signals corresponding to the five CH carbons (C-3, C-5, C-6, C-7, and C-8). The signals for the quaternary carbons (C-4, C-4a, C-8a) and the carbon of the -CCl₃ group would be absent. This information is crucial for distinguishing between the protonated and non-protonated carbons in the molecule.

While not detailed here, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively link proton signals to their directly attached carbons and to establish proton-proton coupling networks, providing ultimate confirmation of the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The aromatic nature of the cinnoline ring system gives rise to characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The most distinctive feature for this molecule is the presence of the trichloromethyl group. The strong C-Cl stretching vibrations are expected to produce intense absorption bands in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610-1580 | Medium-Strong | C=N Stretch (ring) |

| 1550-1450 | Medium-Strong | C=C Stretch (aromatic ring) |

| 850-750 | Strong | C-Cl Stretch (asymmetric) |

| 750-650 | Strong | C-Cl Stretch (symmetric) |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₅Cl₃N₂), HR-MS provides an exact mass measurement of the molecular ion, allowing for the unambiguous confirmation of its chemical formula.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, M+6). The relative intensities of these peaks provide definitive evidence for the presence of three chlorine atoms in the molecule. ucalgary.calibretexts.org For a molecule containing three chlorines, the expected intensity ratio for the M⁺, M+2, M+4, and M+6 peaks is approximately 100:98:32:3.5.

The calculated exact mass for the most abundant molecular ion of this compound, [C₉H₅³⁵Cl₃N₂]⁺, is 245.9570 Da. An experimental HR-MS measurement matching this value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Advanced Spectroscopic Techniques for Investigating Electronic Structures

Beyond structural confirmation, advanced spectroscopic and computational methods can be employed to investigate the electronic properties of this compound. The introduction of the strongly electron-withdrawing -CCl₃ group at the C-4 position is expected to significantly alter the electronic distribution within the cinnoline ring system.

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can probe the electronic transitions within the molecule. The absorption maxima (λₘₐₓ) and molar absorptivity values provide insights into the energy of the π → π* and n → π* transitions. Compared to unsubstituted cinnoline, a shift in these absorption bands would be expected due to the influence of the -CCl₃ substituent on the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net

Furthermore, computational studies using Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule. ekb.egnih.gov These calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transition energies, providing a theoretical framework that complements the experimental data. DFT can also be used to visualize the molecular electrostatic potential (MEP) and the distribution of the HOMO and LUMO, offering a deeper understanding of the molecule's reactivity and electronic behavior. Such studies are crucial for rationalizing the observed spectroscopic properties and predicting the molecule's potential applications in areas like materials science or medicinal chemistry. researchgate.netnih.gov

UV-Visible Spectroscopy

The UV-Visible absorption characteristics of this compound are not well-documented in available scientific resources. Generally, the electronic absorption spectra of cinnoline and its derivatives arise from π → π* and n → π* electronic transitions within the aromatic heterocyclic system. The position and intensity of these absorption bands are influenced by the nature and position of substituents on the cinnoline ring system. For instance, the introduction of a trichloromethyl group at the 4-position is expected to modulate the electronic properties of the cinnoline core, which would, in turn, affect its UV-Visible absorption profile. However, without experimental data, a precise description of its absorption maxima and molar extinction coefficients cannot be provided.

Table 1: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopy and Fluorogenic Properties

Specific information regarding the fluorescence spectroscopy and potential fluorogenic properties of this compound is not present in the surveyed literature. The fluorescence of cinnoline derivatives is highly dependent on their molecular structure, including the types of substituents and their positions, as well as the solvent environment. While some substituted cinnolines are known to exhibit fluorescence, the emission characteristics, such as the emission maximum and quantum yield for this compound, have not been reported. Fluorogenic properties, where a compound's fluorescence is significantly enhanced upon reacting with a specific analyte or changing its environment, are also undocumented for this specific compound.

Table 2: Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Theoretical and Computational Studies of 4 Trichloromethyl Cinnoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, orbital energies, and molecular geometry.

Ab initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecules like 4-substituted cinnolines. Ab initio methods, such as the Hartree-Fock (HF) method, derive results from first principles without using experimental data. DFT, a computationally efficient alternative, calculates the electronic structure based on the electron density.

For a series of 4-substituted cinnolines, geometry optimizations are typically performed using methods like HF with a 6-311G(d,p) basis set. ajchem-a.comajchem-a.com These calculations yield optimized molecular structures, including key bond lengths and angles. The planarity of the cinnoline (B1195905) ring system is a critical factor for electron delocalization. ajchem-a.com For 4-substituted cinnolines, the dihedral angle between the substituent and the ring is often found to be 180°, indicating co-planarity that facilitates resonance. ajchem-a.com A similar planar structure would be expected for 4-(trichloromethyl)cinnoline.

Below is a table of selected calculated bond lengths for various 4-substituted cinnoline analogs, which provides a reference for the expected structural parameters of the cinnoline core in the title compound.

| Substituent (G) | N=N (Å) | C4-G (Å) |

| H | 1.264 | 1.082 |

| CH₃ | 1.264 | 1.510 |

| OCH₃ | 1.265 | 1.359 |

| F | 1.265 | 1.341 |

| NO₂ | 1.266 | 1.485 |

| NH₂ | 1.265 | 1.382 |

| OH | 1.265 | 1.353 |

This data is based on calculations performed on other 4-substituted cinnolines. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the first empty orbital and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that a molecule is more reactive. ajchem-a.com

In studies of 4-substituted cinnolines, the nature of the substituent at the C4 position significantly influences the FMO energies. ajchem-a.com Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. The trichloromethyl (-CCl₃) group is strongly electron-withdrawing, and thus it would be expected to significantly lower the LUMO energy of this compound, making it a good electron acceptor and increasing its chemical reactivity.

The table below shows the calculated FMO energies and energy gaps for various 4-substituted cinnolines in the gas phase, illustrating the effect of different substituents.

| Substituent (G) | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

| H | -9.23 | 1.12 | 10.35 |

| CH₃ | -9.02 | 1.19 | 10.21 |

| OCH₃ | -8.76 | 1.29 | 10.05 |

| F | -9.28 | 0.96 | 10.24 |

| NO₂ | -10.01 | 0.11 | 10.12 |

| NH₂ | -8.41 | 1.37 | 9.78 |

| OH | -8.84 | 1.23 | 10.07 |

This data is based on calculations performed on other 4-substituted cinnolines. ajchem-a.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. MD simulations can provide valuable insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, an MD simulation could be employed to understand its dynamic behavior. The simulation would model the interactions between the atoms of the molecule, governed by a force field, and track their trajectories. This could reveal, for example, the stability of the compound in an aqueous solution or how it might bind within the active site of a target protein. nih.gov Such simulations are particularly useful in drug design to assess the stability of ligand-protein complexes over time, often analyzing metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate stability. nih.gov

Prediction of Spectroscopic Properties

Theoretical calculations, particularly using DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. scielo.br

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results. nih.gov For this compound, DFT calculations could predict the characteristic vibrational frequencies associated with the cinnoline ring and the C-Cl bonds of the trichloromethyl group. For instance, studies on related chloro-substituted organic compounds show characteristic C-Cl frequencies in the 1129-480 cm⁻¹ region. scielo.br These predictions are invaluable for interpreting experimental spectra and confirming the synthesis of the target compound.

Conformational Analysis and Tautomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu For this compound, a key area of conformational flexibility involves the rotation around the single bond connecting the C4 atom of the cinnoline ring to the carbon of the trichloromethyl group.

Computational methods can be used to perform a relaxed surface scan, where the energy of the molecule is calculated at different dihedral angles of this rotating bond. This analysis would reveal the most stable conformation (the global energy minimum) and any other low-energy conformers. It would also determine the energy barriers to rotation between these conformers.

Tautomerism studies investigate the existence of structural isomers (tautomers) that are in equilibrium. While this compound itself is not expected to exhibit significant tautomerism, related compounds like cinnolin-4(1H)-ones exist in tautomeric equilibrium. Computational studies can predict the relative energies of different tautomers to determine which form is most stable under specific conditions.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. researchgate.net This involves locating the transition state—the highest energy point along the reaction coordinate—which corresponds to the activation energy of the reaction. youtube.com

For this compound, one could simulate various potential reactions, such as nucleophilic substitution at the C4 position or reactions involving the trichloromethyl group. For example, a simulation could model the hydrolysis of the -CCl₃ group. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This analysis provides fundamental insights into the feasibility and kinetics of a proposed reaction, guiding synthetic efforts. researchgate.net

Derivatization Chemistry and Structure Activity Relationship Sar Methodologies for 4 Trichloromethyl Cinnoline Analogues

Chemical Transformations of the Trichloromethyl Group

The trichloromethyl group at the 4-position of the cinnoline (B1195905) ring serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's electronic and steric properties.

Nucleophilic Displacement Reactions

The carbon atom of the trichloromethyl group is highly electrophilic due to the strong electron-withdrawing effect of the three chlorine atoms. This facilitates nucleophilic displacement reactions, although the direct displacement of a chloride ion from a trichloromethyl group is generally challenging. A more common approach involves the initial partial or full hydrolysis of the trichloromethyl group to a dichloromethyl or carboxylic acid group, respectively, which can then be further functionalized.

For instance, the hydrolysis of a trichloromethyl group on a heterocyclic ring can be achieved under acidic or basic conditions to yield a carboxylic acid. This carboxylic acid derivative then becomes a versatile intermediate for the synthesis of a wide array of analogues, including esters, amides, and other derivatives, through standard condensation reactions. While direct displacement on the trichloromethyl group is less common, reactions with strong nucleophiles under forcing conditions could potentially lead to the substitution of one or more chlorine atoms.

Table 1: Potential Nucleophilic Displacement Reactions of 4-(Trichloromethyl)cinnoline Derivatives

| Nucleophile | Potential Product | Reaction Conditions |

| H₂O / H⁺ or OH⁻ | 4-Cinnolinecarboxylic acid | Acidic or basic hydrolysis |

| ROH / Base | Alkyl 4-cinnolinecarboxylate (after hydrolysis) | Esterification |

| R₂NH / Coupling agent | N,N-Dialkyl-4-cinnolinecarboxamide (after hydrolysis) | Amidation |

Reductive and Oxidative Manipulations

The trichloromethyl group can undergo both reduction and oxidation to introduce further chemical diversity.

Reductive Manipulations: Catalytic hydrogenation provides a method for the stepwise or complete reduction of the trichloromethyl group. tcichemicals.comlibretexts.org Depending on the catalyst and reaction conditions, it is possible to obtain dichloromethyl, chloromethyl, or even methyl-substituted cinnolines. For example, catalytic hydrogenation over palladium on carbon (Pd/C) can lead to the hydrogenolysis of C-Cl bonds. uah.es The extent of reduction can be controlled by modulating the hydrogen pressure, temperature, and reaction time.

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents capable of reducing a variety of functional groups. chem-station.comlibretexts.org While these reagents are highly effective, their reactivity with the trichloromethyl group on the cinnoline scaffold would need to be carefully controlled to avoid undesired side reactions, such as reduction of the heterocyclic ring itself. The Birch reduction, using an alkali metal in liquid ammonia, offers an alternative method for the reduction of aromatic rings and could potentially be applied to the modification of the cinnoline system. lumenlearning.com

Oxidative Manipulations: Direct oxidation of the trichloromethyl group is less common. However, conversion to a carboxylic acid via hydrolysis, as mentioned previously, is a form of oxidative manipulation at the carbon atom. organic-chemistry.org This transformation is a key step in creating a variety of derivatives with different electronic and steric properties.

Functionalization of the Cinnoline Ring System

The cinnoline ring itself is amenable to functionalization, providing another avenue for creating a diverse library of analogues. Both the benzene (B151609) and the pyridazine (B1198779) portions of the bicyclic system can be targeted.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the cinnoline nucleus can undergo electrophilic aromatic substitution, allowing for the introduction of substituents at various positions. The directing effect of the existing trichloromethyl group at the 4-position and the nitrogen atoms in the pyridazine ring will influence the regioselectivity of these reactions. wikipedia.org The pyridazine ring is generally electron-deficient, which deactivates the entire ring system towards electrophilic attack. However, the benzene ring is more susceptible to substitution than the pyridazine ring.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent in the presence of a Lewis acid catalyst. wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions may be challenging due to the deactivating nature of the cinnoline ring.

The position of substitution on the benzene ring (positions 5, 6, 7, and 8) will be governed by the combined electronic effects of the pyridazine ring and the 4-substituent.

Functionalization at Nitrogen Atoms

The two nitrogen atoms in the cinnoline ring are potential sites for functionalization, primarily through N-oxidation and N-alkylation.

N-Oxidation: Treatment of cinnolines with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can lead to the formation of N-oxides. rsc.org The regioselectivity of N-oxidation (at N-1 or N-2) will depend on the electronic and steric environment around each nitrogen atom. N-oxidation can significantly alter the electronic properties of the ring system and can also serve as a handle for further reactions, such as C-H functionalization at the C-2 position. researchgate.netrsc.org

N-Alkylation: Alkylation of the nitrogen atoms can be achieved using alkylating agents like alkyl halides. This reaction typically leads to the formation of cinnolinium salts. nih.gov The resulting positive charge on the nitrogen atom further deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution. Cinnoline N-oxides can also be alkylated at the oxygen atom, followed by rearrangement to introduce substituents at the C-2 position. nih.gov

Synthetic Strategies for Fused Ring Systems Incorporating this compound

The this compound scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing a reactive functional group at the 4-position, which can then participate in a ring-closing reaction. A common precursor for such strategies is 4-chlorocinnoline (B183215), which can be conceptually derived from this compound via hydrolysis to the carboxylic acid, followed by conversion to the acid chloride and subsequent reactions. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can then undergo intramolecular cyclization.

Examples of Fused Ring Systems:

Pyrazolo[4,3-c]cinnolines: These can be synthesized from 4-chlorocinnoline derivatives by reaction with hydrazine (B178648) or substituted hydrazines. The initial nucleophilic substitution of the chlorine by the hydrazine is followed by an intramolecular cyclization to form the pyrazole (B372694) ring. iau.ir

Thieno[3,2-c]cinnolines: The synthesis of this fused system can be achieved by reacting a 4-chlorocinnoline derivative with a sulfur-containing nucleophile, such as methyl thioglycolate. The subsequent intramolecular cyclization leads to the formation of the thiophene (B33073) ring.

Triazolo[4,3-a]cinnolines: While not directly starting from a 4-substituted cinnoline, analogous systems like triazolo[4,3-a]quinoxalines are synthesized from 2-chloro-3-hydrazinylquinoxaline, highlighting a potential strategy where a hydrazine group ortho to a nitrogen atom can be cyclized with various one-carbon units to form a triazole ring. iau.irnih.govrsc.orgresearchgate.netmdpi.com

Table 2: Synthetic Strategies for Fused Ring Systems

| Starting Material Precursor | Reagent | Fused Ring System |

| 4-Chlorocinnoline | Hydrazine | Pyrazolo[4,3-c]cinnoline |

| 4-Chlorocinnoline | Methyl thioglycolate | Thieno[3,2-c]cinnoline |

| 2-Chloro-3-hydrazinylquinoxaline (analogy) | Orthoesters/Carboxylic acids | Triazolo[4,3-a]quinoxaline |

The exploration of these derivatization strategies provides a powerful toolkit for generating a library of this compound analogues with diverse structural features. The systematic evaluation of the biological activity of these compounds will then enable the elucidation of key structure-activity relationships, guiding the design of more potent and selective therapeutic agents. nih.govijper.orgpnrjournal.comresearchgate.netsemanticscholar.org

Methodological Framework for Structure-Activity Relationship (SAR) Studies

The exploration of this compound and its analogues as potential therapeutic agents is fundamentally reliant on a robust methodological framework for understanding their structure-activity relationships (SAR). SAR studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. This knowledge is paramount for optimizing lead compounds, enhancing potency, improving selectivity, and minimizing off-target effects. The development of cinnoline-based molecules, in particular, has benefited from systematic SAR investigations that guide the strategic modification of the core scaffold to achieve desired pharmacological profiles. nih.govmdpi.com These methodologies range from the rational design of individual molecules based on known biological targets and mechanisms to the generation of large compound libraries for high-throughput screening.

Rational Design of Analogues based on Substituent Effects

Research into the derivatization of the cinnoline nucleus has revealed clear patterns regarding substituent effects on biological activity. nih.gov The strategic placement of electron-withdrawing and electron-donating groups has been shown to modulate the antibacterial, antifungal, and anti-inflammatory properties of these compounds. nih.govmdpi.com

Electron-Withdrawing Groups: Halogen substituents (e.g., -Cl, -Br) on the cinnoline ring are frequently associated with enhanced antimicrobial activity. nih.govrroij.com For instance, studies on cinnoline sulphonamide derivatives revealed that halogen-substituted compounds exhibited potent activity at lower concentrations compared to non-halogenated analogues. nih.govnih.gov Specifically, 6-chloro substituted compounds were identified as particularly potent antibacterial agents. nih.gov Similarly, in a series of pyrazolo[4,3-c]cinnoline derivatives, compounds bearing a 4-nitro- or 2,4-dichloro substituent on an attached benzoyl group showed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov

Electron-Donating Groups: In contrast, electron-donating groups (e.g., -OH, -OCH₃) have been linked to increased anti-inflammatory activity in certain cinnoline series. nih.govmdpi.com For cinnolines bearing a pyrazoline ring, the presence of methoxyl and hydroxyl groups on an associated phenyl moiety resulted in the highest anti-inflammatory effects. nih.gov This suggests that enhancing electron density in specific regions of the molecule can favor interactions with targets involved in inflammatory pathways.

These findings underscore the importance of systematic substitution to build a comprehensive SAR profile. By analyzing the effects of different functional groups at various positions on the cinnoline core, researchers can develop predictive models to guide the synthesis of more potent and selective analogues.

| Substituent Type | Position on Cinnoline Core | Example Group(s) | Observed Effect on Activity | Activity Type | Reference |

|---|---|---|---|---|---|

| Electron-Withdrawing | Position 6 | -Cl | Increased Potency | Antibacterial | nih.gov |

| Electron-Withdrawing | General (Benzoyl moiety) | -NO₂, -Cl | Increased Potency | Antibacterial | nih.gov |

| Electron-Donating | General (Phenyl moiety) | -OH, -OCH₃ | Increased Potency | Anti-inflammatory | nih.govmdpi.com |

| Halogen | General | -Cl, -Br, -F | Potent Activity | Antimicrobial | nih.govrroij.com |

Combinatorial Chemistry Approaches in Cinnoline Derivatization

While rational design focuses on the targeted synthesis of a few carefully selected compounds, combinatorial chemistry provides a complementary strategy for rapidly generating large, diverse libraries of molecules. nih.gov This high-throughput approach allows for the extensive exploration of the chemical space around a core scaffold like cinnoline, significantly increasing the probability of discovering novel hits and elaborating on initial SAR findings. The "split-pool" synthesis method is a foundational technique in this field, enabling the efficient creation of thousands to millions of unique compounds in a systematic manner. nih.gov

The application of combinatorial techniques to the cinnoline scaffold has been facilitated by the development of solid-phase synthesis methodologies. Solid-phase synthesis simplifies the purification process by immobilizing the growing molecule on a polymer bead, allowing for the use of excess reagents to drive reactions to completion. nih.gov This is particularly advantageous for multi-step syntheses required to build diverse libraries.

Key examples of combinatorial approaches in cinnoline chemistry include:

Solid-Phase Synthesis of Dihydrocinnolines: Researchers have developed solid-phase methods for producing libraries of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides. ijper.org This approach allows for the systematic variation of substituents at the 1, 3, and 6 positions of the cinnoline core, enabling a broad investigation of the SAR for this class of compounds.

Aza Diels-Alder Reactions: A stereoselective aza Diels-Alder reaction has been successfully implemented on a solid support to create libraries of hexahydrocinnoline derivatives. nih.govmdpi.com This demonstrates the adaptability of complex chemical transformations to combinatorial workflows for generating structurally unique cinnoline analogues.

Multi-Component Reactions (MCRs): The use of MCRs, often assisted by microwave irradiation, provides an efficient pathway to densely functionalized cinnolines. researchgate.net These reactions combine three or more starting materials in a single step to form a product that incorporates portions of each reactant, making them highly suitable for building diverse compound libraries quickly. researchgate.net

These combinatorial strategies enable the creation of extensive libraries based on a core structure like this compound, where different positions on the ring system can be systematically decorated with a wide array of functional groups, as illustrated in the hypothetical library design below.

| Scaffold Position | Building Block Set | Example Substituents | Purpose of Variation |

|---|---|---|---|

| R¹ (Position 3) | Amines (R¹-NH₂) | Methylamine, Aniline (B41778), Morpholine | Probe steric and electronic requirements |

| R² (Position 6) | Boronic Acids (R²-B(OH)₂) | Phenylboronic acid, 4-Fluorophenylboronic acid | Introduce aryl groups via cross-coupling |

| R³ (Position 7) | Alkyl Halides (R³-X) | Methyl iodide, Benzyl bromide | Explore impact of N-alkylation/benzylation |

Applications of 4 Trichloromethyl Cinnoline in Organic Synthesis

4-(Trichloromethyl)cinnoline as a Building Block for Complex Heterocycles

The cinnoline (B1195905) scaffold is a foundational component for the synthesis of more complex, fused heterocyclic systems. The C-4 position of the cinnoline ring is a common site for functionalization and subsequent cyclization reactions to build novel polycyclic structures. For instance, derivatives like 4-chlorocinnoline-3-carbonitrile (B3351515) have been used in condensation reactions with hydrazine (B178648) and its derivatives to construct 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. rsc.org

Similarly, this compound can be envisioned as a key precursor for a variety of annulated heterocycles. The trichloromethyl group can be chemically transformed into other functionalities that facilitate intramolecular cyclization reactions. This strategic placement allows for the regioselective formation of new rings fused to the cinnoline core, leading to the development of novel heterocyclic frameworks. The synthesis of pyrazolo[4,3-c]cinnoline derivatives, which have been investigated as dual anti-inflammatory and antibacterial agents, highlights the utility of the cinnoline core in building complex, multi-ring systems. nih.gov

Table 1: Examples of Complex Heterocycles Derived from Cinnoline Scaffolds

| Precursor Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-Chlorocinnoline-3-carbonitrile | Hydrazine | 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | rsc.org |

| 4-Amino-cinnoline derivatives | 2-Iodo-4,5-dimethoxybenzoic acid chloride | Polycyclic amides via Heck reaction | ijper.org |

| 3-Acetyl-cinnolin-4-ones | Hydrazine hydrate | Pyrazolo[4,3-c]cinnoline derivatives | pnrjournal.com |

Role of the Trichloromethyl Group as a Synthetic Handle

The trichloromethyl group is a valuable functional moiety in organic synthesis due to its strong electron-withdrawing nature and its ability to be converted into a wide range of other functional groups. researchgate.netwikipedia.org This versatility makes it a powerful "synthetic handle" for molecular elaboration.

The -CCl₃ group can be introduced into molecules through various methods, including reactions where chloroform (B151607) serves as the trichloromethyl anion precursor or the use of carbon tetrachloride in radical addition reactions. rsc.orgrsc.org Once installed, the trichloromethyl group is not merely a passive substituent; it is a reactive site for numerous transformations. For example, it can undergo hydrolysis to form a carboxylic acid, a foundational functional group for creating amides, esters, and other derivatives. Reaction with alkoxides can convert the -CCl₃ group into an orthoester, while reduction can yield a dichloromethyl (-CHCl₂) or methyl (-CH₃) group.

This chemical reactivity allows this compound to serve as a versatile intermediate. The -CCl₃ group can be strategically modified in a synthetic sequence to introduce desired functionalities at the C-4 position of the cinnoline ring, enabling the synthesis of a diverse library of derivatives from a single precursor.

Table 2: Synthetic Transformations of the Trichloromethyl Group

| Reagent(s) | Resulting Functional Group | Transformation Type |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Hydrolysis |

| R-OH / Base | Ester (-COOR) | Esterification (via hydrolysis) |

| R-NH₂ / Coupling Agent | Amide (-CONHR) | Amidation (via hydrolysis) |

| NaOR (sodium alkoxide) | Orthoester (-C(OR)₃) | Nucleophilic Substitution |

| Reducing Agents (e.g., H₂) | Dichloromethyl (-CHCl₂), Methyl (-CH₃) | Reduction |

| Ag⁺ / H₂O | Carboxylic Acid (-COOH) | Silver-ion assisted hydrolysis |

Intermediacy in the Synthesis of Other Bioactive Scaffolds

The cinnoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. nih.govmdpi.com The nature and position of substituents on the cinnoline ring are critical for determining the biological activity of these molecules. nih.gov

This compound acts as a key intermediate in the synthesis of these bioactive scaffolds. By leveraging the transformations of the trichloromethyl group (as detailed in section 7.2), chemists can access a variety of 4-substituted cinnoline derivatives. For example, hydrolysis of this compound would yield cinnoline-4-carboxylic acid. This carboxylic acid is a crucial precursor for synthesizing series of amides and esters, functionalities that are prevalent in many biologically active molecules. The ability to easily generate a carboxylic acid at the C-4 position allows for the systematic exploration of structure-activity relationships by creating libraries of compounds with diverse substituents attached via an amide or ester linkage. This approach is fundamental in the process of drug discovery and the development of new therapeutic agents. nih.gov

Table 3: Bioactive Scaffolds Incorporating the Cinnoline Core

| Scaffold Class | Target/Activity | Reference |

|---|---|---|

| Cinnoline-3-carboxamides | Antibacterial, Antifungal | nih.gov |

| Pyrazolo[4,3-c]cinnolines | PDE10A inhibitors, Anti-inflammatory | nih.govmdpi.com |

| 4-Aminocinnoline derivatives | Antimalarial, Antibacterial | nih.govpnrjournal.com |

| Cinnolinones | Antileukemic | researchgate.net |

Emerging Research Directions and Future Perspectives for 4 Trichloromethyl Cinnoline

Development of Novel Synthetic Routes

The synthesis of the cinnoline (B1195905) core has traditionally been achieved through classic methods such as the Richter, Widman-Stoermer, and Borsche–Herbert cyclizations. innovativejournal.in However, modern organic synthesis demands more efficient, safer, and versatile methodologies. Recent advancements have provided more practical and safer routes that avoid hazardous intermediates. nih.gov

A significant challenge in the synthesis of 4-(trichloromethyl)cinnoline is the regioselective introduction of the trichloromethyl group. A promising future direction lies in the adaptation of novel trichloromethylation strategies. For instance, a recently developed cascade strategy for the synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones utilizes chloroform (B151607) as a trichloromethyl anion precursor. rsc.org This method, which features a broad substrate scope and good functional group tolerance, could potentially be adapted for the direct trichloromethylation of a pre-functionalized cinnoline precursor. rsc.org

Future research will likely focus on late-stage functionalization, a strategy that introduces key functional groups at the final steps of a synthetic sequence. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. A potential route could involve the development of a robust 4-halocinnoline precursor, which could then undergo transition-metal-catalyzed cross-coupling or nucleophilic substitution with a suitable trichloromethylating agent.

Table 1: Comparison of Traditional and Modern Synthetic Routes for Cinnoline Derivatives

| Method | Description | Advantages | Disadvantages |

| Richter Synthesis | Cyclization of an alkyne precursor, o-C6H4(N2Cl)C≡CCO2H, to form a 4-hydroxycinnoline derivative. wikipedia.org | One of the earliest methods for cinnoline synthesis. | Often involves multiple steps and may result in impure products. wikipedia.org |

| Borsche Cinnoline Synthesis | A classic method for synthesizing cinnoline derivatives. | Established and well-documented. | May have limitations in terms of substrate scope and reaction conditions. |

| Sonogashira/SNAr/Cyclization | A modern three-step route starting from aryl halides, involving a Sonogashira reaction, SNAr reaction with hydrazine (B178648) reagents, and in situ 6-endo-dig cyclization. nih.gov | More practical and safer than traditional methods, avoiding hazardous diazo intermediates. nih.gov | May require careful optimization of reaction conditions for specific substrates. |

| Trichloromethylation Cascade | Intramolecular cyclization and trichloromethylation using chloroform as the CCl3 source. rsc.org | High regioselectivity and good functional group tolerance. rsc.org | Currently demonstrated on a related quinazolinone system; adaptability to cinnolines needs to be explored. rsc.org |

Advanced Computational Design of Analogues

Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. For this compound, in silico methods can provide profound insights into its structure-property relationships, guiding the synthesis of analogues with enhanced activity and desired characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of computational techniques used to probe the electronic structure of molecules. These methods can be employed to calculate key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and absorption spectra. mdpi.com For this compound, such calculations would elucidate the influence of the electron-withdrawing trichloromethyl group on the electronic properties of the cinnoline ring system. This information is crucial for predicting the molecule's reactivity, stability, and potential for charge transfer applications in optoelectronics. mdpi.com

Molecular docking is another invaluable computational tool for designing analogues with specific biological targets in mind. researcher.life Given that various cinnoline derivatives have shown inhibitory activity against enzymes like PI3K and human neutrophil elastase, docking studies could be performed to predict the binding affinity and mode of interaction of this compound with these and other potential protein targets. nih.govtandfonline.com These studies can guide the rational design of analogues by suggesting modifications to the cinnoline scaffold that could enhance binding potency and selectivity. The steric bulk and electronic nature of the trichloromethyl group would be critical parameters in these simulations.

Exploration of New Biological Targets and Mechanisms

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net While the specific biological targets of this compound are yet to be determined, the known activities of related compounds provide a logical starting point for future investigations.

Cinnoline derivatives have been reported to possess antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govpnrjournal.com The mechanism of action often involves the inhibition of key enzymes. For example, the antibiotic Cinnoxacin functions by inhibiting DNA gyrase, a type II topoisomerase. ijper.org Other cinnoline derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), human neutrophil elastase (HNE), and phosphodiesterase 10A (PDE10A). nih.govnih.govtandfonline.com

The introduction of a trichloromethyl group at the 4-position is expected to significantly modulate the biological activity of the cinnoline core. This bulky, lipophilic, and strongly electron-withdrawing group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for biological targets. Future research should involve screening this compound and its analogues against a panel of kinases, proteases, and other enzymes known to be modulated by cinnoline derivatives.

Table 2: Known Biological Targets of Cinnoline Derivatives

| Target Enzyme/Process | Therapeutic Area | Example Cinnoline Derivative Class |

| DNA Gyrase | Antibacterial | Cinnoxacin ijper.org |

| Phosphoinositide 3-Kinase (PI3K) | Anticancer | Various substituted cinnolines researcher.lifenih.gov |

| Human Neutrophil Elastase (HNE) | Anti-inflammatory | Cinnoline-4(1H)-one and related scaffolds tandfonline.com |

| Phosphodiesterase 10A (PDE10A) | CNS Disorders | 3H-pyrazolo[3,4-c]cinnolines nih.gov |

| Bruton's Tyrosine Kinase (Btk) | Anti-inflammatory / Anticancer | Cinnolinecarboxamides nih.gov |

Integration with Chemical Biology Tools (e.g., Fluorogenic Probes)

Chemical biology relies on the development of molecular tools to study biological processes in real-time. Fluorogenic probes, which exhibit fluorescence upon a specific chemical transformation or binding event, are particularly powerful tools. The cinnoline scaffold has recently been shown to be a viable platform for the development of such probes.

A notable example is the development of a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. nih.govnih.gov This "turn-on" fluorescence response is sensitive to the polarity of the environment and has been successfully applied to imaging in cancer cell lines. nih.govresearchgate.net The study demonstrated that the transformation of the azide (B81097) to the amine could be detected by fluorescent microscopy and flow cytometry, highlighting the potential of 4-substituted cinnolines in biological applications. nih.gov

This pioneering work opens up exciting avenues for this compound. Future research could focus on designing probes where the trichloromethyl group acts as a trigger or a modulating moiety. For instance, a probe could be designed where the cleavage of the trichloromethyl group by a specific enzyme unmasks a fluorescent signal. Alternatively, the unique electronic properties of the this compound core could be harnessed to develop environment-sensitive dyes that report on changes in local polarity or viscosity within cellular compartments. The development of such tools would be a significant step forward, leveraging the cinnoline scaffold for advanced bio-imaging applications, similar to how the related quinoline (B57606) scaffold has been extensively used. crimsonpublishers.comnanobioletters.comcrimsonpublishers.com

Role in Materials Science (e.g., Nonlinear Optics)

The field of materials science is in constant search for novel organic molecules with unique electronic and optical properties. Nonlinear optical (NLO) materials are of particular interest due to their potential applications in optical computing, data storage, and telecommunications. nih.gov Organic molecules with large dipole moments and extended π-conjugated systems are promising candidates for NLO applications.

While the NLO properties of this compound have not been experimentally determined, theoretical studies on the structurally related quinoline derivatives suggest that this class of heterocycles is a promising scaffold for NLO materials. mdpi.combohrium.commdpi.com Computational studies using DFT have been employed to calculate the first and second hyperpolarizability, which are key parameters for predicting a molecule's NLO response. nih.gov These studies have shown that the strategic placement of electron-donating and electron-accepting groups on the aromatic core can significantly enhance NLO properties. mdpi.com

The this compound molecule, with its inherent π-conjugated system and the powerful electron-withdrawing trichloromethyl group, possesses the key structural features required for a significant NLO response. Future research should focus on theoretical calculations to predict its hyperpolarizability. If the computational results are promising, synthetic efforts could be directed towards incorporating this compound into polymers or crystals to create bulk materials with NLO properties. The exploration of this compound and its derivatives could lead to the development of a new class of organic materials for advanced photonic and optoelectronic devices. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are optimal for characterizing 4-(Trichloromethyl)cinnoline, and how should data interpretation be structured?

- Methodology : Use IR spectroscopy to identify the trichloromethyl (–CCl₃) group via C–Cl stretching vibrations (~600–800 cm⁻¹). ¹H/¹³C NMR resolves aromatic protons (δ 7.0–9.0 ppm) and the –CCl₃ carbon (δ ~100–110 ppm, deshielded due to electronegativity). Mass spectrometry (MS) confirms molecular weight (e.g., [M]⁺ at m/z 237.5 for C₉H₅Cl₃N₂) and fragmentation patterns (e.g., loss of Cl· or CHCl₃) .

- Data Interpretation : Cross-reference NMR splitting patterns with cinnoline derivatives (e.g., 4-chlorocinnoline) to confirm substitution .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Approach :

- Route 1 : Chlorination of cinnoline-4-carboxylic acid via Appel reaction (CCl₄/PPh₃), monitoring intermediates via TLC .

- Route 2 : Friedel-Crafts alkylation using trichloromethyl halides, with AlCl₃ catalysis. Optimize solvent (e.g., DCM vs. toluene) and temperature (40–60°C) to minimize side products .

- Troubleshooting : Use GC-MS to detect byproducts (e.g., dichloromethyl derivatives) and adjust stoichiometry .

Q. What are the known reactivity patterns of the trichloromethyl group in cinnoline derivatives under basic or acidic conditions?

- Key Reactions :

- Hydrolysis : –CCl₃ → –COOH in aqueous NaOH (80°C), monitored by pH shifts .

- Reduction : –CCl₃ → –CH₂Cl using LiAlH₄, requiring inert atmosphere to prevent over-reduction .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the trichloromethyl group on cinnoline’s aromatic system?

- Workflow :

- Step 1 : Optimize geometry using B3LYP/6-311+G(d,p) to calculate charge distribution. The –CCl₃ group withdraws electron density, polarizing the cinnoline ring .

- Step 2 : Compare HOMO-LUMO gaps with experimental UV-Vis data (λmax ~300–350 nm) to validate computational models .

Q. What strategies resolve contradictory data in the literature regarding the biological activity of this compound?

- Case Study : Conflicting IC₅₀ values in antimicrobial assays may stem from:

- Variability in assay conditions (e.g., pH, solvent DMSO% ).

- Impurity profiles : Use HPLC-PDA (>95% purity threshold) and quantify residual solvents .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for agrochemical applications?

- SAR Parameters :

- Lipophilicity : LogP adjustments via –CCl₃ → –CF₃ substitutions to enhance membrane permeability .

- Steric Effects : Compare herbicidal activity of this compound vs. 4-(Trifluoromethyl) analogs against Arabidopsis models .

Methodological and Analytical Guidelines

Q. What protocols ensure accurate quantification of this compound in environmental matrices?